molecular formula C14H14O3 B3290886 3-(3,5-Dimethoxyphenyl)phenol CAS No. 868666-20-0

3-(3,5-Dimethoxyphenyl)phenol

Cat. No.: B3290886
CAS No.: 868666-20-0
M. Wt: 230.26 g/mol
InChI Key: XXOINLOWOCJSGZ-UHFFFAOYSA-N
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Description

It has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a phenyl ring, which is further connected to another phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)phenol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. For example, the preparation of 3,5-dimethylphenol involves the reaction of MX ethyl ester with sodium hydroxide in deionized water, followed by extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used in the study of iron porphyrin phenoxides and the development of new analytical methods using LC-MS for the identification and quantification of alkaloids and alkaloidal diterpenoids.

    Biology: The compound is involved in research on biological interactions and molecular mechanisms.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)phenol involves its interaction with molecular targets and pathways. For example, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3,5-Dimethoxyphenyl)phenol include:

    3,5-Dimethoxyphenol: A compound with similar methoxy groups but different substitution patterns.

    3,4-Dimethoxyphenol: Another phenol derivative with methoxy groups at different positions.

    2,6-Dimethoxyphenol: A compound with methoxy groups at the 2 and 6 positions on the phenyl ring.

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of an additional phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOINLOWOCJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683547
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868666-20-0
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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